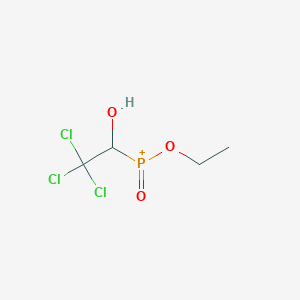
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes an ethoxy group, an oxo group, and a trichloro-1-hydroxyethyl group attached to a phosphorus atom
Preparation Methods
The synthesis of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be achieved through several synthetic routes. One common method involves the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium has several scientific research applications In chemistry, it can be used as a ligand in transition metal catalysis, facilitating various organic transformations In biology, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be compared with other similar organophosphorus compounds, such as triphenylphosphine and triethylphosphine. While these compounds share some common features, such as the presence of phosphorus atoms bonded to carbon atoms, they differ in their specific structures and chemical properties.
Properties
CAS No. |
65758-64-7 |
|---|---|
Molecular Formula |
C4H7Cl3O3P+ |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
ethoxy-oxo-(2,2,2-trichloro-1-hydroxyethyl)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-10-11(9)3(8)4(5,6)7/h3,8H,2H2,1H3/q+1 |
InChI Key |
SYCGZRDJLPCQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















